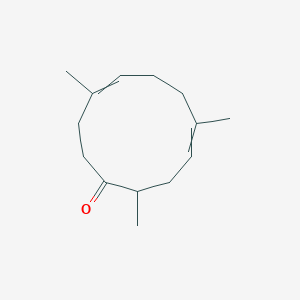
4,8-Cycloundecadien-1-one, 2,5,9-trimethyl-, (4E,8E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Cycloundecadien-1-one, 2,5,9-trimethyl-, (4E,8E)- is an organic compound with the molecular formula C14H22O It is characterized by a cycloundecadienone ring structure with three methyl groups attached at positions 2, 5, and 9
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Cycloundecadien-1-one, 2,5,9-trimethyl-, (4E,8E)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of dienes and ketones in the presence of catalysts to facilitate the formation of the cycloundecadienone ring. The reaction conditions often include specific temperatures, pressures, and solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with optimized parameters for mass production. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4,8-Cycloundecadien-1-one, 2,5,9-trimethyl-, (4E,8E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methyl groups and other positions on the ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4,8-Cycloundecadien-1-one, 2,5,9-trimethyl-, (4E,8E)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,8-Cycloundecadien-1-one, 2,5,9-trimethyl-, (4E,8E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Humulenol II: (1R,4E,8E)-6,6,9-Trimethyl-2-methylene-4,8-cycloundecadien-1-ol
Other Cycloundecadienones: Compounds with similar ring structures but different substituents.
Uniqueness
4,8-Cycloundecadien-1-one, 2,5,9-trimethyl-, (4E,8E)- is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
165966-79-0 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
2,5,9-trimethylcycloundeca-4,8-dien-1-one |
InChI |
InChI=1S/C14H22O/c1-11-5-4-6-12(2)8-10-14(15)13(3)9-7-11/h6-7,13H,4-5,8-10H2,1-3H3 |
Clave InChI |
ORGDBIUCLXNWCK-UHFFFAOYSA-N |
SMILES canónico |
CC1CC=C(CCC=C(CCC1=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


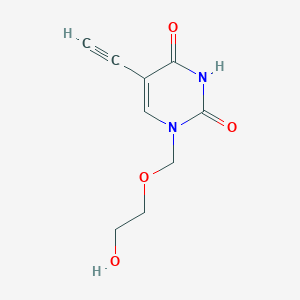
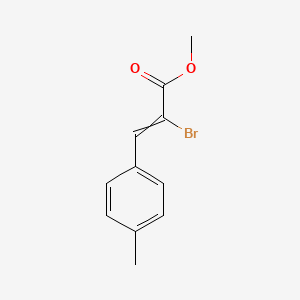

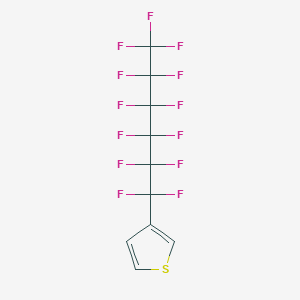
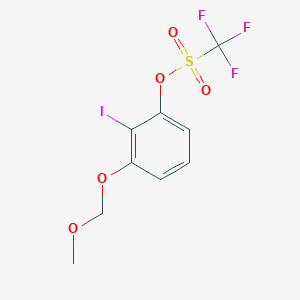



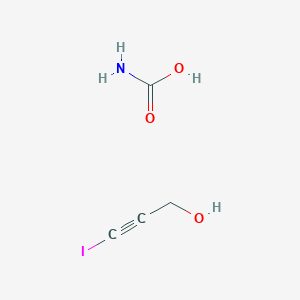
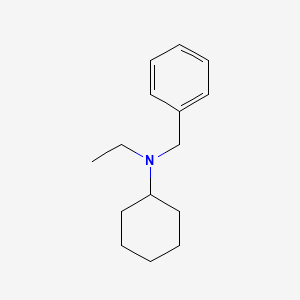

![1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14277054.png)

![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
